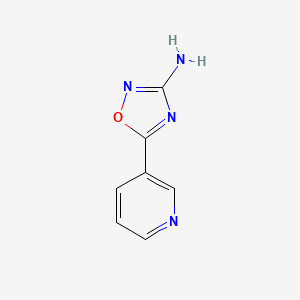

5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine

Description

Significance of 1,2,4-Oxadiazole (B8745197) Derivatives in Advanced Chemical Research

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered considerable attention in medicinal chemistry for several key reasons. nih.gov Derivatives of 1,2,4-oxadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. semanticscholar.org

One of the most valuable features of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide groups. semanticscholar.org Bioisosteric replacement is a common strategy in drug design to improve a molecule's metabolic stability, pharmacokinetic profile, and target selectivity. semanticscholar.org The stability of the oxadiazole ring and its ability to participate in hydrogen bonding interactions make it an attractive component for developing novel therapeutic agents. orientjchem.org Modern synthetic techniques, including microwave-assisted synthesis and transition-metal catalysis, have further facilitated the efficient construction of the 1,2,4-oxadiazole core, expanding its accessibility for pharmaceutical research. semanticscholar.org

Table 1: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Pain |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Analgesic | Pain Management |

| Anticonvulsant | Neurology |

Overview of Pyridine-Functionalized Heterocycles in Synthetic Chemistry

The pyridine (B92270) ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic drugs. chemicalbook.comresearchgate.net Its presence is noted in numerous FDA-approved medications, where it contributes significantly to their therapeutic efficacy. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. chemicalbook.com This feature enhances the pharmacokinetic properties of drug candidates. chemicalbook.com

Pyridine-containing compounds have demonstrated a vast array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. chemicalbook.commdpi.com The versatility of the pyridine ring allows for easy functionalization at various positions, enabling chemists to create large libraries of diverse compounds for screening and lead optimization. chemicalbook.com Many enzymes involved in critical redox reactions within living systems contain a pyridine moiety, highlighting its fundamental role in biological processes. researchgate.netmdpi.com

Table 2: Examples of Pyridine-Containing Drugs and Their Uses

| Drug Name | Therapeutic Use |

| Isoniazid | Antitubercular |

| Abiraterone | Anticancer |

| Amlodipine | Calcium Channel Blocker |

| Imatinib | Kinase Inhibitor |

Scope and Research Focus on 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine

While extensive research exists for the individual 1,2,4-oxadiazole and pyridine scaffolds, specific published studies focusing exclusively on this compound are not widely available in the current scientific literature. However, based on the well-documented properties of its constituent heterocycles, the research focus on this compound would likely be directed toward medicinal chemistry and drug discovery.

The combination of a pyridine ring, known to interact with various biological targets, and a 1,2,4-oxadiazole ring, a stable bioisostere with a broad activity profile, suggests that this compound could be a valuable lead structure. Investigations would likely involve its synthesis and subsequent screening for various biological activities, particularly in areas where both parent scaffolds have shown promise, such as oncology, infectious diseases, and inflammation.

Further research would also likely explore the synthesis of derivatives of this compound. By modifying the amine group or substituting other positions on the pyridine ring, chemists could systematically investigate the structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. Computational studies, such as molecular docking, could also be employed to predict potential interactions with proteins and guide the design of more effective analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHIFWPSAXYXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506231 | |

| Record name | 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73631-18-2 | |

| Record name | 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyridin-3-yl-[1,2,4]oxadiazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Pyridin 3 Yl 1,2,4 Oxadiazol 3 Amine

Established Cyclization Approaches for 1,2,4-Oxadiazoles

The formation of the 1,2,4-oxadiazole (B8745197) ring is a cornerstone of synthetic organic chemistry, with two predominant strategies having emerged as the most versatile and widely employed.

Amidoxime (B1450833) and Carboxylic Acid Derivative Heterocyclization

A robust and frequently utilized method for the synthesis of 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step. This [4+1] approach, where four atoms are contributed by the amidoxime and one by the carboxylic acid derivative, is a highly modular strategy allowing for diverse substitution patterns on the resulting oxadiazole ring. chim.it

The reaction typically proceeds through the initial O-acylation of the amidoxime to form an O-acyl amidoxime intermediate. This intermediate can then be cyclized, often under thermal or basic conditions, to yield the desired 1,2,4-oxadiazole. A variety of activating reagents for the carboxylic acid can be employed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as reagents like carbonyldiimidazole (CDI). chim.it The choice of solvent and reaction temperature can significantly influence the reaction outcome and yield.

For the synthesis of 3-amino-1,2,4-oxadiazoles, a common and effective method involves the reaction of an amidoxime with cyanogen (B1215507) bromide (BrCN). In this case, cyanogen bromide acts as the source of the C3-N unit of the oxadiazole ring. For instance, the synthesis of a pyridoxine-derived aminooxazole has been successfully achieved using this reagent. nih.gov

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

Another powerful strategy for the construction of the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.it Nitrile oxides, which are typically generated in situ from the corresponding aldoximes or hydroximoyl halides, are highly reactive 1,3-dipoles that readily react with dipolarophiles such as nitriles.

This method offers a complementary approach to the amidoxime route and allows for the synthesis of 1,2,4-oxadiazoles with different substitution patterns. The regioselectivity of the cycloaddition is a key consideration, and it is often influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the nitrile.

Specific Synthetic Routes for 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine

The synthesis of the target compound, this compound, can be envisioned through the application of the general strategies outlined above, utilizing pyridine-3-yl containing starting materials.

Reactions Involving Pyridine (B92270) Derivatives and Hydrazine (B178648) Precursors

While direct synthesis from hydrazine precursors is less common for 1,2,4-oxadiazoles compared to other heterocycles like 1,3,4-oxadiazoles or triazoles, related strategies can be adapted. For instance, the synthesis of the analogous 3-(5-hydrazinyl-1,2,4-oxadiazol-3-yl)pyridine (B6144262) highlights the use of hydrazine in functionalizing a pre-formed oxadiazole ring. This suggests a potential two-step approach where a 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazole is first synthesized and then converted to the 3-amino derivative.

A more direct approach involves the use of pyridine-3-carboxamidoxime as a key intermediate. This can be prepared from pyridine-3-carbonitrile (B1148548) by reaction with hydroxylamine. The resulting pyridine-3-carboxamidoxime can then be cyclized with a suitable reagent to introduce the 3-amino group. As mentioned earlier, cyanogen bromide is a prime candidate for this transformation, leading directly to the desired 3-amino-1,2,4-oxadiazole.

A modern and efficient alternative for the cyclization of amidoximes to 3-amino-1,2,4-oxadiazoles involves the use of hypervalent iodine reagents. Phenyliodine(III) diacetate (PIDA) has been shown to be a mild and effective oxidant for mediating the intramolecular cyclization of N-carbamoyl amidoximes to form 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.org This method offers high functional group tolerance and operational simplicity.

Cyclization of Pyridine-3-carboxylic Acid Hydrazide with Nitrile Oxides

The synthesis of 1,2,4-oxadiazoles can also be approached from pyridine-3-carboxylic acid hydrazide. While this starting material is more commonly used for the synthesis of 1,3,4-oxadiazoles, it can be conceptually adapted. For example, pyridine-3-carboxylic acid hydrazide could be reacted with a source of a nitrile oxide. However, this is not a standard or direct route to 3-amino-1,2,4-oxadiazoles and would likely involve multiple steps and potential regioselectivity issues. A more plausible, though indirect, route would be the conversion of the hydrazide to a nitrile, which could then participate in a 1,3-dipolar cycloaddition with a nitrile oxide.

Catalytic Systems in 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles can be significantly enhanced by the use of catalytic systems. For the heterocyclization of amidoximes with nitriles, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been reported as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov

In the context of modern synthetic methods, metal-free catalysts are gaining prominence due to their environmental benefits. Graphene oxide (GO) has been demonstrated to act as a dual-role catalyst, functioning as both an oxidizing agent and a solid acid, for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov This approach offers a convenient and environmentally benign process.

Furthermore, hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), can be considered as stoichiometric oxidants that mediate cyclization reactions, and their use often proceeds under mild, metal-free conditions. organic-chemistry.org

Base-Catalyzed Reactions (e.g., TBAF, Pyridine, K2CO3)

Base-catalyzed reactions are a cornerstone in the synthesis of 1,2,4-oxadiazoles. These reactions typically involve the cyclodehydration of an intermediate, such as an O-acyl amidoxime.

Tetrabutylammonium fluoride (B91410) (TBAF) has been effectively used as a catalyst for the cyclization of O-acylamidoximes to form 1,2,4-oxadiazoles at room temperature. mdpi.com This method is valued for its mild conditions and high efficiency, accommodating a wide range of functional groups, including various heterocycles. mdpi.com The reaction proceeds through the formation of an intermediate that rapidly dehydrates in the presence of TBAF. mdpi.com Although this approach is highly productive and features a straightforward work-up, it necessitates the prior preparation and isolation of the O-acylamidoxime starting material. mdpi.com

Potassium carbonate (K2CO3) is another base that has proven useful in the one-pot synthesis of 1,2,4-oxadiazoles. A convenient method involves the condensation of carboxylic acid esters and amidoximes in the presence of K2CO3, which has been used to synthesize a variety of mono-, bis-, and tris-oxadiazoles in moderate to excellent yields. tcgls.comresearchgate.netpismin.com For instance, the synthesis of 1,2,4-oxadiazol-3-yl)piperazines has been achieved in dimethyl sulfoxide (B87167) (DMSO) with powdered K2CO3 over 13 hours. nih.gov

The use of pyridine as a catalyst often involves heating to facilitate the cyclodehydration of the O-acylamidoxime intermediate. chim.it While specific examples for the synthesis of the title compound using pyridine as a catalyst are not extensively detailed in the reviewed literature, the principle of using a basic solvent that can also act as a catalyst for the cyclization step is a common strategy in organic synthesis.

Table 1: Overview of Base-Catalyzed Synthesis of 1,2,4-Oxadiazoles

| Base Catalyst | Starting Materials | Key Features | Reference |

|---|---|---|---|

| TBAF | O-acylamidoximes | Mild, room temperature reaction; high efficiency; requires pre-synthesis of starting material. | mdpi.com |

| K2CO3 | Carboxylic acid esters and amidoximes | One-pot synthesis; moderate to excellent yields. | tcgls.comresearchgate.netpismin.comnih.gov |

| Pyridine | O-acylamidoximes | Often requires heating; acts as both solvent and catalyst. | chim.it |

Metal-Catalyzed Approaches (e.g., Manganese(II) Acetate)

Metal-catalyzed reactions offer alternative pathways for the synthesis of heterocyclic compounds. Manganese acetate (B1210297), in its various oxidation states, has been explored as a catalyst for oxidative cyclization reactions. While direct catalysis by Manganese(II) acetate for the synthesis of this compound is not prominently documented, related manganese-catalyzed oxidative cyclizations have been reported for other heterocyclic systems. For example, manganese dioxide (MnO2) has been used for the one-pot synthesis of N-fused 1,2,4-triazoles through oxidative cyclization. researchgate.net Furthermore, manganese(III) acetate has been employed in the oxidative cyclization of α-methylstyrene and trans-stilbene (B89595) with β-ketosulfones to yield dihydrofurans. mdpi.comnih.gov These examples suggest the potential of manganese compounds to mediate the oxidative formation of heterocyclic rings.

Advanced Synthetic Techniques and Sustainable Chemistry

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. These advanced techniques have been successfully applied to the synthesis of 1,2,4-oxadiazoles.

Microwave-Assisted Synthesis (MWI)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. Several methods for the synthesis of 1,2,4-oxadiazoles utilizing microwave irradiation have been reported.

A notable example is the one-pot, three-component reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions, which affords 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. researchgate.net This approach is particularly attractive due to its operational simplicity and efficiency. Another application of microwave technology is in the synthesis of 1,3,4-oxadiazoles containing an imidazole (B134444) moiety, highlighting its utility for preparing heterocycles with diverse functionalities. ias.ac.in Microwave heating has also been used for the rapid cyclization of 4-acylamino-1,2,4-triazoles to form fused mdpi.comtcgls.comias.ac.intriazolo[3,4-b] mdpi.comias.ac.inresearchgate.netoxadiazoles. nih.gov

Solvent-Free Methodologies

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, often coupled with microwave irradiation, offer a more sustainable approach to chemical synthesis. The aforementioned microwave-assisted, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a prime example of a solvent-free methodology. researchgate.net The absence of a solvent not only reduces environmental impact but can also lead to improved reaction rates and yields. ias.ac.in

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the number of synthetic steps, minimize waste, and save time and resources. Several one-pot procedures for the synthesis of 1,2,4-oxadiazoles have been developed. For instance, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net Another one-pot method involves the condensation of carboxylic acid esters and amidoximes using potassium carbonate. tcgls.comresearchgate.netpismin.com These procedures offer a streamlined approach to the synthesis of the 1,2,4-oxadiazole core.

Electrochemical Methods in Oxadiazole Synthesis

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, as it uses electricity as a "reagent" to drive chemical reactions, thus avoiding the need for stoichiometric oxidants or reducing agents. The electrochemical synthesis of 1,2,4-oxadiazoles has been successfully demonstrated. A convenient and efficient method involves the anodic oxidation of N-benzyl amidoximes to generate an iminoxy radical, which then undergoes intramolecular cyclization to form the 3,5-disubstituted 1,2,4-oxadiazole. rsc.org This process is characterized by simple operation, mild conditions, and broad substrate scope. rsc.org

A direct synthesis of this compound has been achieved through a PIDA (phenyliodine(III) diacetate)-mediated intramolecular oxidative cyclization. The reaction of N-carbamimidoyl-3-pyridinecarboxamide with PIDA in DMF at room temperature for 5 hours yielded the target compound in 62% yield. rsc.org This method provides a facile route to 3-amino-5-aryl-1,2,4-oxadiazoles. rsc.orgrsc.org

Table 2: Summary of Advanced Synthetic Techniques for 1,2,4-Oxadiazoles

| Technique | Description | Advantages | Reference(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis (MWI) | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, cleaner reactions. | researchgate.netias.ac.innih.gov |

| Solvent-Free Methodologies | Reactions conducted without a solvent. | Environmentally friendly, often improved reaction rates and yields. | researchgate.netias.ac.in |

| One-Pot Synthetic Procedures | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste, time and resource saving. | tcgls.comresearchgate.netpismin.comresearchgate.net |

| Electrochemical Methods | Use of electricity to drive chemical reactions. | Green and sustainable, avoids stoichiometric reagents, mild conditions. | rsc.org |

Precursors and Intermediate Compounds in the Synthetic Pathways

The synthesis of this compound relies on the availability of key precursor molecules that provide the necessary carbon and nitrogen backbones for the construction of the final compound. The primary synthetic routes typically begin with readily available pyridine derivatives, which are then chemically modified to form crucial intermediates.

A pivotal precursor in the synthesis is 3-cyanopyridine (B1664610) , also known as nicotinonitrile. This compound serves as the starting point for the introduction of the pyridine-3-yl moiety. 3-Cyanopyridine can be synthesized from nicotinamide (B372718) through dehydration, for instance, by heating it with a dehydrating agent like phosphorus pentoxide.

The 3-cyanopyridine is then converted into a crucial intermediate, pyridine-3-amidoxime (also referred to as N'-hydroxy-pyridine-3-carboximidamide). This transformation is a standard method for preparing amidoximes, which are key building blocks for 1,2,4-oxadiazoles. The synthesis of pyridine-3-amidoxime is achieved by the reaction of 3-cyanopyridine with hydroxylamine. This intermediate contains the necessary N-C-N fragment of the pyridine precursor and a hydroxylamino group that is essential for the subsequent cyclization to form the oxadiazole ring.

Once pyridine-3-amidoxime is obtained, it is reacted with a reagent that provides the remaining carbon and nitrogen atoms required to form the 3-amino-1,2,4-oxadiazole ring. A common and effective reagent for this step is cyanogen bromide (BrCN) . The reaction between an amidoxime and cyanogen bromide is a well-established method for the synthesis of 3-amino-1,2,4-oxadiazoles. nih.gov In this reaction, the amidoxime cyclizes with cyanogen bromide to yield the final product, this compound.

An alternative, though less direct, pathway involves the use of pyridine-3-carboxylic acid . This precursor can be converted into an N-acylguanidine intermediate. This intermediate can then undergo an intramolecular oxidative cyclization to form the 3-amino-1,2,4-oxadiazole ring. rsc.orgresearchgate.net This method, often mediated by an oxidizing agent such as phenyliodine diacetate (PIDA), provides another route to the target compound, albeit through a different set of intermediates. rsc.org

The following table summarizes the key precursors and intermediates in the primary synthetic pathway for this compound.

| Compound Name | Role in Synthesis | Starting Material(s) |

| Nicotinamide | Initial Precursor | Commercially available |

| 3-Cyanopyridine | Precursor | Nicotinamide |

| Pyridine-3-amidoxime | Key Intermediate | 3-Cyanopyridine, Hydroxylamine |

| Cyanogen Bromide | Reagent for Cyclization | Commercially available |

| Pyridine-3-carboxylic acid | Alternative Precursor | Commercially available |

| N-acylguanidine derivative | Alternative Intermediate | Pyridine-3-carboxylic acid |

Tandem Reactions and Rearrangements in Synthetic Sequences

In the context of heterocyclic chemistry, tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. For the synthesis of the 1,2,4-oxadiazole core, various tandem reactions have been developed. For instance, a novel synthetic method for 1,2,4-oxadiazoles involves a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). While this demonstrates a powerful strategy for forming the oxadiazole ring, its specific application to the synthesis of 3-amino-substituted variants like this compound from the required precursors has not been extensively documented.

Rearrangement reactions are also a known aspect of 1,2,4-oxadiazole chemistry. The 1,2,4-oxadiazole ring, under certain conditions (e.g., thermal or photochemical), can undergo rearrangements to form other more stable heterocyclic systems. However, these rearrangements are typically reactions of the 1,2,4-oxadiazole product itself, rather than being integral steps in the primary synthetic sequence leading to its formation from acyclic precursors. Therefore, in the context of the synthesis of this compound, such rearrangements are generally not intentionally employed in the main synthetic pathway. The primary synthetic strategies focus on the direct construction of the desired 1,2,4-oxadiazole ring from the precursors and intermediates mentioned in the previous section.

Reaction Mechanisms and Chemical Reactivity of 5 Pyridin 3 Yl 1,2,4 Oxadiazol 3 Amine

Fundamental Mechanistic Insights into 1,2,4-Oxadiazole (B8745197) Formation

The synthesis of the 1,2,4-oxadiazole ring system is predominantly achieved through two well-established mechanistic pathways. beilstein-journals.orgresearchgate.netpsu.edu These routes offer strategic control over the final substitution pattern of the heterocyclic core. chim.it

One of the primary methods for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition, often classified as a [3+2] cycloaddition reaction. chim.itresearchgate.net This pathway involves the reaction between a nitrile oxide (the 1,3-dipole) and a nitrile. psu.eduorganic-chemistry.org The nitrile oxide component provides three atoms (C-N-O), while the nitrile contributes the remaining two atoms to form the five-membered ring. chim.it

The mechanism proceeds as follows:

Generation of Nitrile Oxide : Nitrile oxides are typically unstable and are generated in situ. A common method involves the dehydration of α-nitroketones or the dehydrohalogenation of hydroxamoyl halides. organic-chemistry.org

Cycloaddition : The generated nitrile oxide then reacts with a nitrile dipolarophile. The reaction is a concerted pericyclic process where the terminal oxygen of the nitrile oxide attacks the nitrile carbon, and the nitrile oxide carbon attacks the nitrile nitrogen, forming the heterocyclic ring in a single step.

A key feature of this route is the regiochemistry. The substituent (R1) from the initial nitrile used to generate the nitrile oxide ends up at the C3 position of the 1,2,4-oxadiazole, while the substituent (R2) from the nitrile dipolarophile is located at the C5 position. chim.it

The most widely applied method for synthesizing 1,2,4-oxadiazoles, including derivatives like the title compound, is through the cyclization of amidoxime (B1450833) derivatives. beilstein-journals.orgchim.it This approach is considered a [4+1] strategy, where four atoms are sourced from the amidoxime and one atom from a carboxylic acid derivative. chim.it

The reaction mechanism typically involves two key stages: mdpi.com

O-Acylation : The amidoxime reacts with an activated carboxylic acid (such as an acyl chloride, anhydride, or an acid activated with a coupling agent like N,N'-carbonyldiimidazole) in a condensation reaction. beilstein-journals.orgmdpi.com This forms an O-acylamidoxime intermediate, which can sometimes be isolated. chim.itnih.gov

Cyclodehydration : The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. beilstein-journals.org This step is often promoted by heating, typically at temperatures above 100 °C, or through the use of bases. beilstein-journals.orgnih.gov

Unlike the 1,3-dipolar cycloaddition, this route results in a different substitution pattern. The substituent from the amidoxime is incorporated at the C3 position, while the substituent from the carboxylic acid derivative is found at the C5 position of the final product. chim.it For the synthesis of 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine, this would involve the reaction of an amino-substituted amidoxime with a nicotinic acid derivative.

Intrinsic Reactivity of the 1,2,4-Oxadiazole Core and Pyridine (B92270) Moiety

The reactivity of this compound is a composite of the characteristics of its individual components. The 1,2,4-oxadiazole ring is known for its relatively low aromaticity and a labile O-N bond, making it susceptible to various transformations. researchgate.netchim.it

The distribution of electrons within the 1,2,4-oxadiazole and pyridine rings dictates their reactivity towards nucleophiles and electrophiles. The 1,2,4-oxadiazole ring is generally considered electron-poor. nih.gov

The carbon atoms of the 1,2,4-oxadiazole ring, C3 and C5, exhibit electrophilic character. psu.educhim.it This electrophilicity, particularly at the C5 position, can be enhanced by the presence of electron-withdrawing substituents. psu.edu Conversely, the pyridine-like nitrogen atom at the N4 position displays nucleophilic properties. psu.educhim.it The nitrogen at the N2 position is considered ambiphilic and is often involved in intramolecular rearrangements where it acts as an electrophilic site due to the polarized and easily cleavable O-N bond. psu.educhim.it

The pyridine ring exhibits its classical reactivity profile. The nitrogen atom is a nucleophilic and basic center, readily protonated or alkylated. The carbon atoms of the pyridine ring are electron-deficient compared to benzene, making them susceptible to nucleophilic attack, especially when the ring is activated (e.g., by N-oxide formation) or when strong nucleophiles are used.

| Ring | Atom Position | Dominant Characteristic | Typical Reactions |

|---|---|---|---|

| 1,2,4-Oxadiazole | C3 | Electrophilic | Nucleophilic attack, Ring-opening |

| C5 | Electrophilic | Nucleophilic attack (often preferred over C3), ANRORC rearrangements chim.it | |

| N2 | Electrophilic (especially intramolecularly) | Boulton-Katritzky rearrangement chim.it | |

| N4 | Nucleophilic / Weakly Basic | Protonation, Coordination | |

| Pyridine | N | Nucleophilic / Basic | Protonation, Alkylation, N-Oxide formation |

| C2, C4, C6 | Electrophilic | Nucleophilic aromatic substitution (under forcing conditions) |

The 1,2,4-oxadiazole heterocycle is a potent electron-withdrawing group, a property stemming from the presence of two electronegative pyridine-type nitrogen atoms and a furan-type oxygen atom. researchgate.netnih.gov This characteristic significantly influences the reactivity of substituents attached to the ring. researchgate.net Studies have shown that the electron-withdrawing effect is more effectively transmitted through the C5 position than the C3 position. nih.gov This property makes the attached pyridine ring in this compound more electron-deficient than unsubstituted pyridine, thereby influencing its susceptibility to nucleophilic attack.

Chemical Transformations of the Compound

Given its structure as a 3-amino-1,2,4-oxadiazole, the title compound is predisposed to several characteristic chemical transformations, primarily involving rearrangements of the heterocyclic core. These reactions are often driven by the inherent strain and weak O-N bond of the 1,2,4-oxadiazole ring, leading to the formation of more stable heterocyclic systems. researchgate.netchim.it

Thermal Rearrangements: The Boulton-Katritzky rearrangement (BKR) is a well-documented thermal transformation for 1,2,4-oxadiazoles. chim.it This reaction involves an internal nucleophilic substitution where a nucleophilic atom in the side chain at C3 attacks the electrophilic N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and formation of a new, often more stable, heterocycle. chim.it

Photochemical Rearrangements: 3-Amino-1,2,4-oxadiazoles are known to undergo complex photoinduced rearrangements. chim.itacs.org Depending on the substitution and reaction conditions, several pathways can compete:

Ring Contraction-Ring Expansion (RCRE): Irradiation, particularly under basic conditions, can lead to the formation of isomeric 1,3,4-oxadiazoles. chim.it

Internal-Cyclization Isomerization (ICI): This photochemical process can yield the regioisomeric 1,2,4-oxadiazole. chim.itacs.org

Migration-Nucleophilic Attack-Cyclization (MNAC): This pathway is another possible competitive rearrangement observed in 3-amino-1,2,4-oxadiazoles. acs.org

ANRORC Mechanism: The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another significant transformation. This typically occurs when the 1,2,4-oxadiazole is treated with a bidentate nucleophile, such as hydrazine (B178648) or hydroxylamine. chim.it The nucleophile first attacks an electrophilic carbon (usually C5), leading to the opening of the oxadiazole ring. chim.it A subsequent intramolecular cyclization of the resulting intermediate forms a new five-membered heterocycle. chim.it

| Transformation Type | Key Reactant/Condition | General Outcome |

|---|---|---|

| Boulton-Katritzky Rearrangement | Heat | Formation of a new heterocyclic system via intramolecular nucleophilic attack on N2. chim.it |

| Photochemical Rearrangement (RCRE) | UV irradiation (often basic media) | Isomerization to a 1,3,4-oxadiazole (B1194373) derivative. chim.it |

| Photochemical Rearrangement (ICI) | UV irradiation | Formation of a regioisomeric 1,2,4-oxadiazole. chim.it |

| ANRORC Rearrangement | Bidentate nucleophiles (e.g., hydrazine) | Conversion to a different five-membered heterocycle (e.g., 1,2,4-triazole). chim.it |

Ring-Opening Reactions and Pathways

The inherent strain and weak N-O bond within the 1,2,4-oxadiazole ring render it susceptible to cleavage under various conditions. osi.lvchim.it These reactions are often key steps in the transformation of 1,2,4-oxadiazoles into other heterocyclic systems.

One significant pathway is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lv This process is initiated by the attack of a nucleophile at an electrophilic carbon atom of the ring, typically C5. For this compound, a strong nucleophile like hydrazine could attack the C5 position, leading to the opening of the oxadiazole ring. The resulting intermediate can then undergo intramolecular cyclization to form a new heterocyclic system, such as a 3-amino-1,2,4-triazole. nih.gov This reductive ANRORC pathway demonstrates the utility of ring-opening as a synthetic strategy. nih.gov

Acid-catalyzed hydrolysis can also induce ring cleavage. rsc.orgrsc.org In an acidic medium, the 3-amino-1,2,4-oxadiazole can be hydrolyzed back to its precursors, such as hydroxyguanidine derivatives. rsc.org In some cases, unexpected ring cleavage can occur in the presence of acid during attempts at further substitution. rsc.org Similarly, exposure to moisture can sometimes lead to hydrolysis and subsequent rearrangement. mdpi.com

| Reaction Type | Typical Reagents/Conditions | Intermediate/Process | Resulting Products | Reference |

| ANRORC | Hydrazine, DMF | Nucleophilic addition at C5, ring opening, cyclization, reduction | 3-Amino-1,2,4-triazoles | osi.lvnih.gov |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HCl) | Protonation and hydrolysis | Hydroxyguanidine derivatives | rsc.orgrsc.org |

| Base-Mediated Opening | Strong bases | Nucleophilic attack and cleavage | Varies depending on nucleophile and substrate | chim.it |

Thermal Rearrangements (e.g., Boulton-Katritzky Rearrangement)

Thermal rearrangements are a hallmark of 1,2,4-oxadiazole chemistry, driven by the tendency to form more stable heterocyclic structures. osi.lvchim.it The most prominent of these is the Boulton-Katritzky Rearrangement (BKR) . chim.it This reaction involves a unimolecular transformation of one heterocyclic system into another via an open-chain intermediate.

The classic BKR requires a three-atom side chain attached to the heterocycle, containing a nucleophilic center (Z) at one end. chim.it For a 1,2,4-oxadiazole, the rearrangement is initiated by the nucleophilic attack of atom Z from the C3-substituent onto the N2 atom of the ring. This leads to the cleavage of the weak O-N bond and subsequent recyclization to form a new heterocycle. chim.it

In the case of this compound, the parent compound itself does not possess the necessary side-chain to undergo a classic BKR. However, derivatization of the 3-amino group can readily generate a suitable precursor. For example, acylation of the amino group could be followed by conversion into a hydrazone, which provides the necessary C=N-N side-chain for rearrangement into a 1,2,3-triazole derivative. researchgate.net A palladium-catalyzed tandem C-N coupling followed by a BKR has been used as an efficient protocol for synthesizing osi.lvacs.orgnih.govtriazolo[1,5-a]pyridine derivatives from 1,2,4-oxadiazol-3-amines. rsc.org

| Precursor System | Side-Chain at C3 | Conditions | Rearranged Product | Reference |

| 3-Acylamino-1,2,4-oxadiazole | -NH-C(=O)R | Base catalysis, heat | 2-Acylamino-1,3,4-oxadiazole | acs.org |

| 3-(Pyridin-2-yl)amino-1,2,4-oxadiazole | -NH-(2-pyridyl) | Pd catalysis, heat | osi.lvacs.orgnih.govTriazolo[1,5-a]pyridine | rsc.org |

| 3-Benzoyl-1,2,4-oxadiazole (Z)-phenylhydrazone | -C(=N-NHPh)Ph | Acid or base catalysis | 1,2,3-Triazole derivative | researchgate.net |

Photochemical Rearrangement Studies

The photochemical behavior of 1,2,4-oxadiazoles has been studied, revealing pathways for isomerization to other five-membered heterocycles upon UV irradiation. osi.lvrsc.org For 3-amino-5-aryl-1,2,4-oxadiazoles, such as the title compound, irradiation at 254 nm in a solvent like methanol (B129727) can induce a ring photoisomerization to the corresponding 1,3,4-oxadiazole. chim.itrsc.org

The mechanism for this transformation is often described as a Ring Contraction–Ring Expansion (RCRE) route. chim.itrsc.org DFT calculations on related systems have elucidated several competing photoinduced rearrangement pathways, with product selectivity depending on the substituents on the amino group. acs.orgnih.gov These potential pathways include:

Ring Contraction–Ring Expansion (RCRE): The initial ring contracts to a three-membered diazirine intermediate, which then expands to form the more stable 1,3,4-oxadiazole isomer. chim.itrsc.org

Internal-Cyclization Isomerization (ICI): This route can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Migration–Nucleophilic Attack–Cyclization (MNAC): This pathway involves migration of a group from the C3 position to the N2 position, followed by a nucleophilic attack and cyclization. acs.orgnih.gov

These studies indicate that this compound likely undergoes rearrangement to 2-amino-5-(pyridin-3-yl)-1,3,4-oxadiazole upon irradiation.

Oxidation Reactions

The 1,2,4-oxadiazole ring is generally stable to mild oxidizing conditions, as oxidative cyclization is a common method for its synthesis. mdpi.comrsc.org The primary site for oxidation on this compound is the nitrogen atom of the pyridine ring.

Treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the pyridine ring into the corresponding Pyridine N-oxide . This transformation is a crucial synthetic strategy as it profoundly alters the electronic properties of the pyridine ring. wikipedia.org The N-oxide is more activated towards electrophilic substitution than the parent pyridine and can also be used to direct nucleophilic substitution. wikipedia.orgyoutube.com

Reduction Reactions

The weak O-N bond makes the 1,2,4-oxadiazole ring susceptible to reductive cleavage. chim.it Catalytic hydrogenation, for instance, can lead to the scission of this bond and subsequent decomposition or rearrangement of the molecule. The specific products would depend heavily on the catalyst, solvent, and reaction conditions. This susceptibility to reduction highlights a potential pathway for degradation or transformation of the heterocyclic core.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is strongly influenced by the ring nitrogen and the attached electron-withdrawing 1,2,4-oxadiazole substituent.

Electrophilic Aromatic Substitution (SEAr): Pyridine itself is an electron-deficient heterocycle and is highly resistant to electrophilic attack. wikipedia.org The reaction is further impeded because under the strongly acidic conditions required for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, which strongly deactivates the ring. wikipedia.orgyoutube.com The 1,2,4-oxadiazole group is also electron-withdrawing, adding to the deactivation. Consequently, electrophilic substitution on the pyridine ring of the title compound is extremely difficult and requires harsh conditions, typically favoring substitution at the C5 position (meta to the ring nitrogen). quora.com A more viable strategy to achieve substitution is to first form the pyridine N-oxide, which activates the ring and directs incoming electrophiles to the C4 and C2 positions. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the ring nitrogen). stackexchange.comechemi.comyoutube.com The stability of the anionic Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, facilitates this reaction. stackexchange.comechemi.com For this compound, positions C2, C4, and C6 are activated towards nucleophilic attack. In the absence of a leaving group, a very strong nucleophile like an amide anion (e.g., in the Chichibabin reaction) could potentially substitute a hydride ion at the C2 or C4 position. youtube.com If a good leaving group (e.g., a halogen) were present at one of these activated positions, SNAr would proceed readily with a wider range of nucleophiles. youtube.comyoutube.com

Functionalization and Derivatization Strategies for Structural Modification

The structure of this compound offers several handles for structural modification, enabling the synthesis of a diverse library of derivatives. The primary sites for functionalization are the exocyclic amino group and the pyridine ring.

The 3-amino group is a versatile nucleophilic center. It can undergo a variety of common transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. acs.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although controlling the degree of alkylation can be challenging.

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.

These derivatizations are not only for structural modification but can also be used to install functionalities required for further reactions, such as the Boulton-Katritzky rearrangement. researchgate.netrsc.org

The pyridine ring can be functionalized using the principles of electrophilic and nucleophilic substitution discussed previously. A key strategy is the formation of the pyridine N-oxide , which opens up further synthetic possibilities. Additionally, if the pyridine ring were to be halogenated (e.g., via Sandmeyer reaction from an aminopyridine precursor), it would become a substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, or alkynyl groups.

| Site of Functionalization | Reaction Type | Reagents | Product Type | Reference |

| 3-Amino Group | Acylation | RCOCl, Base | 3-Acylamino derivative | acs.org |

| 3-Amino Group | C-N Coupling/BKR | 2-Pyridyl triflate, Pd catalyst | Fused osi.lvacs.orgnih.govTriazolo[1,5-a]pyridine | rsc.org |

| Pyridine Nitrogen | Oxidation | m-CPBA or H₂O₂ | Pyridine N-oxide | wikipedia.org |

| Pyridine Ring (C4) | Electrophilic Substitution (via N-Oxide) | HNO₃/H₂SO₄ | 4-Nitro-pyridine N-oxide derivative | wikipedia.orgrsc.org |

| Pyridine Ring (C2/C4) | Nucleophilic Substitution (Chichibabin) | KNH₂ | 2-Amino or 4-Amino-pyridine derivative | youtube.com |

Advanced Structural Analysis of this compound Currently Lacks Published Experimental Data

A comprehensive review of scientific literature reveals a notable absence of published experimental data for the specific chemical compound This compound . While numerous studies focus on related heterocyclic structures, including isomers and derivatives, detailed high-resolution spectroscopic and crystallographic analyses for this particular molecule are not available in publicly accessible databases. Consequently, a complete, data-driven article based on the requested outline cannot be generated at this time.

The required analytical information for a thorough structural elucidation includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal assignments which are fundamental for confirming the molecular structure in solution.

Infrared (IR) Spectroscopy: Data on characteristic vibrational frequencies which would identify key functional groups such as the amine (N-H stretching and bending) and the C=N and N-O bonds within the oxadiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the compound's electronic transitions, including maximum absorption wavelengths (λmax), which provides insight into the conjugated π-system of the molecule.

High-Resolution Mass Spectrometry (HRMS): Precise mass-to-charge ratio data that would confirm the elemental composition and molecular formula of the compound with high accuracy.

Single-Crystal X-ray Diffraction: The definitive method for determining the solid-state structure, which would provide precise bond lengths, bond angles, torsional angles, and details of the crystal packing and intermolecular interactions.

Although research on compounds with similar scaffolds—such as 3-amino-5-aryl-1,2,4-oxadiazoles, 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine, and various 3,5-disubstituted-1,2,4-oxadiazoles—is documented, extrapolating this information would not meet the required scientific accuracy for an article focused solely on this compound. The synthesis and characterization of this specific molecule have not been detailed in the scientific literature found.

Until dedicated research on the synthesis and detailed structural analysis of this compound is published, a complete and accurate report on its advanced structural features remains unachievable.

Based on a thorough search of available scientific literature, the detailed crystallographic data required to generate an article on the "Advanced Structural Elucidation and Solid-State Analysis" of this compound is not publicly available.

To provide scientifically accurate and verifiable information for the requested sections—including specific bond lengths, bond angles, dihedral angles, conformational analysis, crystal packing, hydrogen bonding networks, and pi-stacking interactions—a published single-crystal X-ray diffraction study of this exact compound is necessary.

Without this foundational data, it is not possible to fulfill the request to create a detailed and accurate article strictly adhering to the provided outline for this specific chemical compound. Information from related but structurally different molecules cannot be substituted, as the solid-state properties are unique to the specific arrangement of atoms and molecules in the crystal lattice of the target compound.

Advanced Structural Elucidation and Solid State Analysis

Solid-State Structural Analysis and Crystal Engineering

Intermolecular Interactions within Crystal Lattices

Halogen Bonding

Halogen bonding is a highly directional noncovalent interaction between a halogen atom (Lewis acid) and a Lewis base. While specific studies detailing halogen bonding in the crystal structure of 5-(pyridin-3-yl)-1,2,4-oxadiazol-3-amine are not prevalent, analysis of related halogenated pyridine (B92270) and oxadiazole co-crystals provides a framework for understanding potential interactions. mdpi.com In such systems, the extent of these interactions, measured by the reduction in combined van der Waals radii, typically follows the order of Cl < Br < I. mdpi.com For instance, in co-crystals of halogenated N-(pyridin-2-yl)nicotinamides, structure-directing halogen bonds of the X···O(OH) type have been observed, demonstrating their significant role in molecular assembly. mdpi.com The presence of nitrogen atoms in both the pyridine and oxadiazole rings of this compound suggests that these sites could act as potent halogen bond acceptors if a halogenated derivative were to be synthesized.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance Reduction (vs. van der Waals radii) |

| Halogen Bond | C-I | N(pyridine), N(oxadiazole), O(oxadiazole) | ~10% |

| Halogen Bond | C-Br | N(pyridine), N(oxadiazole), O(oxadiazole) | ~5% |

| Halogen Bond | C-Cl | N(pyridine), N(oxadiazole), O(oxadiazole) | <5% |

Other Noncovalent Contacts (e.g., S···S, N···S, C-H···F)

Beyond classical hydrogen bonds, other weaker noncovalent interactions are crucial in defining the solid-state architecture of heterocyclic compounds. While data specifically for this compound is limited, studies on analogous structures highlight the importance of such contacts.

For sulfur-containing analogues like 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine, the potential for N···S and S···S contacts exists, influencing the molecular packing. These interactions, though weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal lattice.

In fluorinated derivatives, C-H···F hydrogen bonds are common. These interactions, while generally considered weak, can be significant in directing molecular conformation and crystal packing, as seen in various fluorinated organic molecules. For example, studies on compounds like N-(5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-1,3,4-oxadiazol-2-yl)ethane-1,2-diamine have shown the importance of halogen bonding and other weak interactions in their binding to biological targets. acs.org

| Interaction Type | Description | Potential Significance |

| S···S | Interaction between sulfur atoms in adjacent molecules. | Can influence packing in sulfur-containing analogues. |

| N···S | Interaction between a nitrogen and a sulfur atom. | Contributes to lattice stability in thiadiazole derivatives. |

| C-H···F | Weak hydrogen bond between a C-H donor and a fluorine acceptor. | Can direct conformation and packing in fluorinated derivatives. |

Computational and Theoretical Investigations of 5 Pyridin 3 Yl 1,2,4 Oxadiazol 3 Amine

Density Functional Theory (DFT) Calculations

Geometry Optimization and Energetic Profiles

No specific studies detailing the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or the energetic profile (e.g., total energy, heat of formation) of 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine using DFT methods were found.

Vibrational Frequency Analysis

Information regarding the calculated vibrational frequencies and the corresponding assignments to specific vibrational modes (e.g., stretching, bending) for this compound is not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which illustrate the charge distribution and identify electrophilic and nucleophilic sites, have not been published for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)

Calculations determining the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound are not documented in available research.

Global Reactivity Descriptors

There is no available data on the calculated global reactivity descriptors, such as Ionization Potential, Electron Affinity, Electronegativity, Hardness, Softness, or the Electrophilicity Index for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Properties

No TD-DFT studies predicting the electronic transitions, absorption wavelengths (λmax), oscillator strengths, or other optical properties of this compound were identified.

Lack of Specific Research Data for "this compound"

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research focusing on the detailed computational and theoretical investigations of the compound “this compound” as requested by the provided outline.

The required analyses, including Hirshfeld Surface Analysis, Noncovalent Interaction (NCI) Plot Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis, and Molecular Dynamics Simulations, have not been collectively or individually reported for this specific molecule in the available scientific literature.

While general methodologies for these computational techniques are well-documented and have been applied to structurally similar compounds containing pyridine (B92270) or oxadiazole rings, the specific data, detailed research findings, and data tables necessary to construct a scientifically accurate and thorough article solely on “this compound” are not available.

Therefore, it is not possible to generate the requested article while adhering to the strict requirements of providing accurate, data-driven content based on existing research for this particular compound.

Role As a Synthetic Building Block and in Materials Science

5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine as a Versatile Intermediate in Organic Synthesis

The strategic combination of a pyridine (B92270) nucleus and an amino-substituted oxadiazole ring makes this compound a highly valuable and versatile building block in organic synthesis. The presence of multiple reactive sites—the basic nitrogen of the pyridine ring, the nucleophilic amino group, and the electrophilic carbon atoms of the heterocyclic rings—allows for a wide array of chemical transformations. This versatility enables chemists to introduce diverse functionalities and construct intricate molecular frameworks.

The pyridine moiety can participate in N-alkylation, N-oxidation, and metal-catalyzed cross-coupling reactions, while the amino group on the oxadiazole ring is amenable to acylation, alkylation, arylation, and diazotization reactions. This dual reactivity allows for the stepwise or simultaneous modification of the molecule at different positions, providing access to a large chemical space of derivatives with tailored properties.

Derivatization for the Synthesis of Novel Complex Chemical Entities

The inherent reactivity of this compound has been exploited in the synthesis of a variety of novel and complex chemical entities. For instance, its derivatives have been investigated as potent inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer. nih.gov

A notable example is the synthesis of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides. nih.gov In this work, while the exact starting material is a derivative, the core structure highlights the potential of the 5-(pyridin-3-yl)-1,2,4-oxadiazole (B153972) scaffold in medicinal chemistry. The synthesis of such compounds typically involves the coupling of the amino group of the oxadiazole with a suitably functionalized carboxylic acid or its activated derivative.

The ability to readily derivatize this core structure allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. The pyridine ring can be substituted to modulate solubility and pharmacokinetic properties, while modifications at the amino group can be used to optimize binding interactions with biological targets.

Development of Polycyclic and Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an attractive precursor for the construction of polycyclic and fused heterocyclic systems. These complex ring systems are of significant interest in medicinal chemistry and materials science due to their often-unique biological activities and photophysical properties.

One synthetic strategy involves the reaction of the amino group with a bifunctional electrophile, leading to the formation of a new ring fused to the oxadiazole. For example, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of pyrimidine (B1678525) or pyrimidone rings fused to the 1,2,4-oxadiazole (B8745197).

Furthermore, the pyridine nitrogen can be utilized in cyclization reactions. For instance, intramolecular cyclization of a suitably substituted derivative could lead to the formation of a new ring bridging the pyridine and oxadiazole moieties. While specific examples starting directly from this compound are not extensively documented in readily available literature, the synthesis of related fused systems like nih.govresearchgate.netfrontiersin.orgtriazolo[3,4-b] researchgate.netfrontiersin.orgnih.govthiadiazoles from similar pyridine-containing precursors suggests the potential for analogous transformations. researchgate.net

Applications in Advanced Material Science

The unique electronic and structural features of the 5-(pyridin-3-yl)-1,2,4-oxadiazole core lend themselves to applications in the development of advanced materials with tailored properties.

Energetic Materials

The high nitrogen content and the presence of the oxygen- and nitrogen-rich 1,2,4-oxadiazole ring make derivatives of this compound potential candidates for the development of energetic materials. frontiersin.orgnih.gov The 1,2,4-oxadiazole ring is a known "energetic group" that can contribute to high heats of formation and detonation performance. frontiersin.orgnih.gov By introducing nitro groups or other explosophoric moieties onto the pyridine ring or by forming energetic salts, it is possible to design new high-energy-density materials. Research into related oxadiazole-based compounds has shown that the combination of different heterocyclic rings can lead to materials with a good balance of performance and sensitivity. frontiersin.orgnih.gov

Below is a table comparing the properties of some energetic materials containing the 1,2,4-oxadiazole ring with the well-known explosive TNT.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Trinitrotoluene (TNT) | 1.65 | 6900 | 19.0 |

| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | 1.79 | 7909 | Not Reported |

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA) | 1.66 | Not Reported | Not Reported |

| [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | Not Reported | Not Reported | Not Reported |

Note: Data for this compound derivatives is not available, the table shows data for other energetic 1,2,4-oxadiazole compounds to illustrate the potential of this class of materials.

Supramolecular Organic Frameworks (SOFs) and Crystal Engineering

The presence of hydrogen bond donors (the amino group) and acceptors (the nitrogen atoms of the pyridine and oxadiazole rings) in this compound makes it an excellent candidate for the construction of supramolecular organic frameworks (SOFs) through crystal engineering. rsc.org These non-covalent interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.

The pyridine moiety can also coordinate to metal centers, opening up the possibility of forming metal-organic frameworks (MOFs) with potentially interesting porous, catalytic, or magnetic properties. The design of such frameworks relies on the predictable nature of the intermolecular interactions, allowing for the rational design of materials with desired topologies and functionalities.

Design of Responsive Organic Materials

The pyridine unit within the molecule offers a site for protonation, which can significantly alter the electronic properties of the entire molecule. This feature can be harnessed to design responsive organic materials, such as pH-sensitive fluorescent probes or colorimetric sensors. nih.gov Upon protonation, the absorption and emission spectra of the molecule can shift, providing a detectable signal in response to changes in pH.

By incorporating this molecule into larger polymeric structures or onto surfaces, it is possible to create materials that exhibit changes in their physical or chemical properties in response to external stimuli. While research on responsive materials based specifically on this compound is still in its early stages, the fundamental properties of the molecule suggest significant potential in this area.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Green Synthetic Pathways

While traditional methods for synthesizing 1,2,4-oxadiazoles are well-established, future research must prioritize the development of green and sustainable synthetic routes for 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine. nih.govorganic-chemistry.org Current syntheses often rely on multi-step procedures that may involve hazardous reagents, harsh reaction conditions, or generate significant waste. The focus should shift towards methodologies that align with the principles of green chemistry.

Key areas for exploration include:

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov A future direction would be to develop a one-pot microwave-assisted protocol starting from readily available precursors like 3-cyanopyridine (B1664610).

Catalytic Approaches: Investigating the use of reusable and non-toxic catalysts, such as solid acid catalysts or metal-organic frameworks, could enhance the efficiency and sustainability of the synthesis. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and process control. acs.org Developing a continuous synthesis for this compound would enable safer handling of reactive intermediates and facilitate large-scale production with minimal waste.

Alternative Solvents: Research into the use of benign solvents like water, supercritical CO2, or bio-based solvents would significantly improve the environmental footprint of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Future Development

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy use, higher yields. nih.gov | Optimization of one-pot reactions from basic starting materials. |

| Catalysis | Use of recyclable catalysts, milder reaction conditions. organic-chemistry.org | Screening of heterogeneous catalysts to replace stoichiometric reagents. |

| Flow Chemistry | Enhanced safety, scalability, precise control, and automation. acs.org | Design and implementation of a continuous microreactor sequence. |

| Green Solvents | Reduced environmental impact and toxicity. | Exploration of aqueous or bio-derived solvent systems. |

In-depth Mechanistic Studies of Rearrangement Reactions

The 1,2,4-oxadiazole (B8745197) ring is known for its susceptibility to various thermal and photochemical rearrangement reactions, owing to its relatively low aromaticity and the weak N-O bond. chim.itresearchgate.netosi.lv These rearrangements can lead to the formation of other valuable heterocyclic systems. However, the influence of the specific substituents—a pyridin-3-yl group at C5 and an amine group at C3—on the mechanisms of these reactions remains largely unexplored.

Future mechanistic studies should focus on:

Boulton-Katritzky Rearrangement (BKR): A detailed investigation into the BKR of derivatives of this compound would be highly valuable. chim.itosi.lv The electronic effects of the pyridine (B92270) ring and the nucleophilicity of the exocyclic amine could significantly alter the reaction pathways and product distribution.

ANRORC-like Rearrangements: The reaction of the 1,2,4-oxadiazole ring with nucleophiles can proceed via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lvrsc.org Elucidating how the pyridine and amine substituents direct the initial nucleophilic attack and subsequent ring-opening and closing steps is a critical area for study.

Photochemical Isomerization: Theoretical and experimental studies on the photochemical behavior of this compound are needed. nih.gov Understanding the pathways of photoisomerization, such as the ring contraction-ring expansion (RCE) or internal-cyclization isomerization (ICI) routes, could lead to novel synthetic applications for creating complex photoresponsive molecules. chim.it

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and reducing trial-and-error. mdpi.com For this compound and its derivatives, advanced computational modeling is an essential avenue for future research.

Prospective computational studies include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to model the rearrangement reaction pathways (BKR, ANRORC) can provide detailed insights into transition states and reaction energetics, complementing experimental mechanistic studies. nih.gov

Molecular Docking and Dynamics: Given the prevalence of the 1,2,4-oxadiazole scaffold in medicinal chemistry, computational screening of derivatives against various biological targets (e.g., kinases, receptors) could identify promising candidates for drug discovery. mdpi.comnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help in designing new derivatives with enhanced biological activity by correlating structural features with observed potency. researchgate.net

Prediction of Material Properties: Computational modeling can be used to predict the electronic, optical, and self-assembly properties of new materials derived from this compound, accelerating the discovery of novel functional materials.

Exploration of New Functionalization and Derivatization Strategies

The molecular structure of this compound offers multiple sites for chemical modification, providing access to a vast chemical space of new derivatives with potentially unique properties. mdpi.com Future research should systematically explore these functionalization strategies.

Key derivatization targets are:

The 3-Amino Group: This group is a versatile handle for derivatization. Reactions such as acylation, alkylation, sulfonylation, and diazotization followed by substitution can be explored to introduce a wide range of functional groups. This would allow for the fine-tuning of properties like solubility, lipophilicity, and biological activity.

The Pyridine Ring: The pyridine nitrogen can be N-oxidized or quaternized to modulate its electronic properties. Furthermore, the pyridine ring itself can undergo electrophilic or nucleophilic substitution, although the 1,2,4-oxadiazole ring's electronic influence on this reactivity needs to be investigated.

Direct C-H Functionalization: Modern synthetic methods involving direct C-H activation on the pyridine ring could provide efficient routes to novel derivatives without the need for pre-functionalized starting materials.

Table 2: Potential Functionalization Strategies

| Reaction Site | Type of Reaction | Potential Outcome |

|---|---|---|

| 3-Amino Group | Acylation, Alkylation, Arylation | Modulation of biological activity, introduction of new linking points. |

| Pyridine Nitrogen | N-Oxidation, Quaternization | Altered electronic properties, modified solubility and coordination ability. |

| Pyridine C-H Bonds | Direct C-H Activation/Functionalization | Efficient synthesis of substituted pyridine derivatives. |

Investigation of Supramolecular Assembly and Self-Organization

The combination of hydrogen bond donors (amine N-H) and acceptors (pyridine N, oxadiazole N and O atoms) within this compound makes it an excellent candidate for forming ordered supramolecular structures. nih.gov The potential for π-π stacking interactions involving the pyridine and oxadiazole rings further enhances this capability.

Unexplored research avenues in this area include:

Crystal Engineering: A systematic study of the single-crystal X-ray structures of the parent compound and its derivatives can reveal the dominant intermolecular interactions and packing motifs. This knowledge can be used to design new crystalline materials with desired properties.

Liquid Crystals: Derivatization with long alkyl or alkoxy chains could induce liquid crystalline behavior. lifechemicals.com The rigid core provided by the pyridinyl-oxadiazole unit is well-suited for the formation of mesophases.

Organogels and Hydrogels: Functionalized derivatives could act as gelators, forming gels through self-assembly in organic solvents or water. These materials could have applications in sensing, catalysis, or drug delivery.

Integration into Complex Molecular Architectures for Tunable Properties

Beyond a standalone molecule, this compound can serve as a versatile building block for constructing larger, more complex molecular systems. Its rigid structure and multiple functionalization points make it an ideal component for creating materials with tailored properties.

Future work could focus on its integration into:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen and the amino group are excellent coordination sites for metal ions. Using this compound as an organic linker could lead to the synthesis of novel MOFs with unique topologies and potential applications in gas storage, separation, or catalysis.

Polymers and Macromolecules: By converting the amine group into a polymerizable unit (e.g., an acrylamide) or by developing difunctionalized derivatives, the pyridinyl-oxadiazole motif can be incorporated into polymer backbones or as pendant groups. This could impart specific thermal, electronic, or recognition properties to the resulting polymers.

Multi-component Systems: The compound can be integrated into larger molecules designed for specific functions, such as molecular switches, sensors, or complex bioactive agents, where the 1,2,4-oxadiazole acts as a stable and predictable structural linker. lifechemicals.com

Q & A

Q. What synthetic methodologies are commonly employed for 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine?

The compound is typically synthesized via cyclization or S-alkylation reactions. For example, derivatives of 1,2,4-oxadiazole can be prepared by reacting thiol precursors (e.g., 4-amino-5-(pyridinyl)-1,2,4-triazole-3-thiol) with alkyl halides in alkaline methanol at room temperature . Key steps include pH control, stoichiometric ratios, and purification via column chromatography.

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxadiazole ring and pyridinyl substituents. For instance, ¹H-NMR peaks between δ 8.5–9.0 ppm confirm pyridinyl protons, while oxadiazole-related carbons appear at ~165–170 ppm in ¹³C-NMR . Mass spectrometry (MS) further validates molecular weight.

Q. What safety protocols are mandated for handling this compound?

The compound is classified under GHS as acutely toxic (Category 4), skin corrosive (Category 2), and a respiratory irritant (Category 3). Mandatory precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Immediate washing with water after skin/eye contact.

- Avoidance of inhalation via proper ventilation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization requires systematic variation of:

- Solvent polarity : Methanol or ethanol enhances nucleophilic substitution in S-alkylation .

- Temperature : Room temperature minimizes side reactions, while elevated temperatures may accelerate cyclization.

- Catalyst : NaOH or K₂CO₃ facilitates deprotonation of thiol intermediates . A design-of-experiments (DoE) approach is recommended to identify optimal parameters.

Q. How should spectral data contradictions be resolved during structural elucidation?

Discrepancies between expected and observed NMR/MS data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals.

- High-resolution MS (HRMS) : Confirm molecular formula.

- X-ray crystallography : Definitively assign the structure if crystalline .

Q. What computational tools aid in predicting bioactivity and binding modes?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) can model interactions with biological targets like kinases or enzymes. For example:

- Docking studies : Predict binding affinity to receptor active sites.

- QSAR models : Correlate substituent effects (e.g., pyridinyl groups) with activity .

Q. How to design bioassays for evaluating its antimicrobial or anticancer potential?

Key steps include:

- In vitro assays : Use MIC (minimum inhibitory concentration) tests for antimicrobial activity or MTT assays for cytotoxicity.

- Controls : Include positive (e.g., doxorubicin) and vehicle controls.

- Dose-response curves : Establish IC₅₀ values across 0.1–100 µM concentrations .

Methodological Tables

Q. Table 1. Typical ¹H-NMR Data for this compound Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridinyl H-2/H-6 | 8.6–8.8 | Doublet |

| Oxadiazole NH₂ | 5.2–5.5 | Singlet |

| Pyridinyl H-4 | 7.4–7.6 | Triplet |

Q. Table 2. Reaction Optimization Parameters

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Methanol | 85% |

| Temperature | 25°C | 78% |

| Base | NaOH (1.0 equiv) | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.